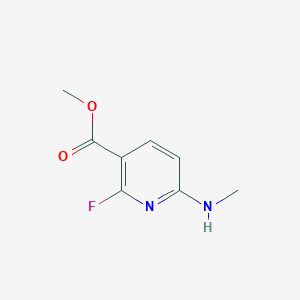
Methyl 2-fluoro-6-(methylamino)nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-fluoro-6-(methylamino)nicotinate is a chemical compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of a fluorine atom at the 2-position and a methylamino group at the 6-position on the nicotinate ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-fluoro-6-(methylamino)nicotinate typically involves the introduction of the fluorine atom and the methylamino group onto the nicotinate ring. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced using a fluorinating agent such as diethylaminosulfur trifluoride (DAST). The methylamino group can be introduced through a reductive amination process using formaldehyde and a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Diethylaminosulfur trifluoride (DAST) for fluorination.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted nicotinates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-fluoro-6-(methylamino)nicotinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study nicotinic acid receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-fluoro-6-(methylamino)nicotinate involves its interaction with specific molecular targets, such as nicotinic acid receptors. The compound binds to these receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to anti-inflammatory effects, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Methyl nicotinate: Lacks the fluorine and methylamino groups, making it less reactive in certain chemical reactions.
2-Fluoro-6-aminonicotinate: Similar structure but without the methyl group on the amino substituent.
Methyl 6-fluoronicotinate: Contains the fluorine atom but lacks the methylamino group.
Uniqueness: Methyl 2-fluoro-6-(methylamino)nicotinate is unique due to the presence of both the fluorine atom and the methylamino group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H9FN2O2 |
|---|---|
Molecular Weight |
184.17 g/mol |
IUPAC Name |
methyl 2-fluoro-6-(methylamino)pyridine-3-carboxylate |
InChI |
InChI=1S/C8H9FN2O2/c1-10-6-4-3-5(7(9)11-6)8(12)13-2/h3-4H,1-2H3,(H,10,11) |
InChI Key |
SDSNCPXULQLSEN-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=C(C=C1)C(=O)OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















